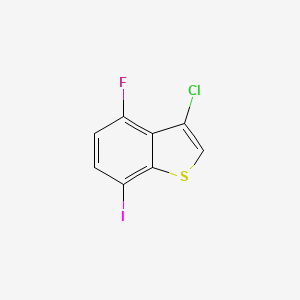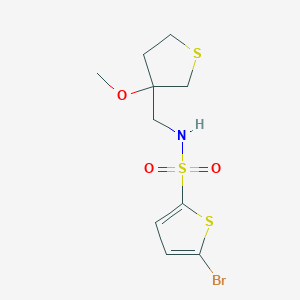
5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Urease Inhibition and Antibacterial Applications
A study by Noreen et al. (2017) outlines a facile synthesis method for thiophene sulfonamide derivatives, including structures related to 5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, via Suzuki cross coupling reaction. These compounds displayed significant urease inhibition activity, with specific derivatives showing higher activity than the standard thiourea, suggesting potential applications in treating diseases caused by urease-producing bacteria. Additionally, these derivatives exhibited hemolytic and antibacterial activities, indicating their potential as antibacterial agents (Noreen et al., 2017).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiophene sulfonamide-related groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yields make them suitable as Type II photosensitizers, which are vital for the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
CCR4 Receptor Antagonists Discovery
A study by Kindon et al. (2017) on the discovery of potent and bioavailable CCR4 receptor antagonists identified a hit compound, N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1, from a high-throughput screen. This compound, related to 5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, served as an excellent starting point for the development of CCR4 receptor antagonist candidate drugs, highlighting the potential of thiophene sulfonamide derivatives in developing treatments for conditions mediated by the CCR4 receptor (Kindon et al., 2017).
Solubilization and Partitioning Studies
Research by Saeed et al. (2017) explored the solubilization of thiophene derivatives, such as 5-bromothiophene-2-sulfonamide, by micellar solutions of the anionic surfactant Sodium dodecyl sulphate (SDS). This study provides insights into the interactions between thiophene sulfonamide derivatives and surfactants, which could have implications for their formulation and delivery in pharmaceutical applications (Saeed et al., 2017).
Mécanisme D'action
Mode of Action
It’s known that thiophene derivatives, like this compound, often undergo electrophilic substitution reactions, primarily at the 2-position . This suggests that the compound might interact with its targets through electrophilic substitution, but this is speculative and needs further investigation.
Propriétés
IUPAC Name |
5-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCKZRCJGELIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
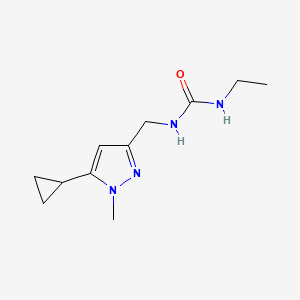
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
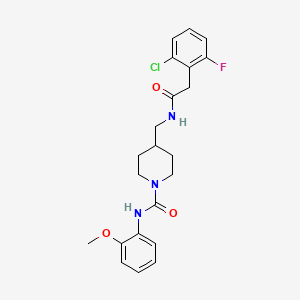
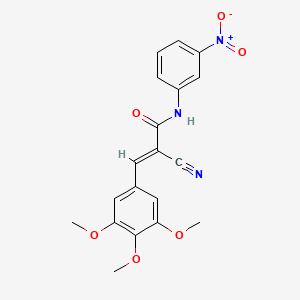
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
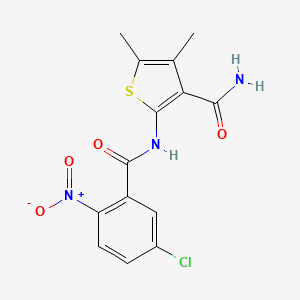
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)
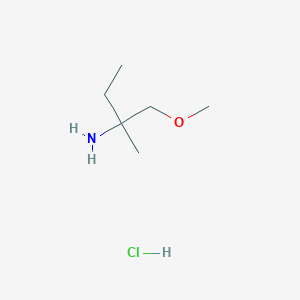
![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)
